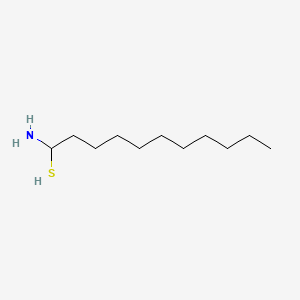
1-Aminoundecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoundecane-1-thiol is an organic compound characterized by the presence of both an amino group and a thiol group attached to an eleven-carbon aliphatic chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in nanotechnology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In industrial settings, the production of 1-aminoundecane-1-thiol often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Primary Amines: Formed through reduction of the amino group.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Aminoundecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles and other nanomaterials due to its ability to form SAMs.
Biology: Employed in the development of biosensors and biofunctionalized surfaces for detecting biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of electronic devices and corrosion-resistant coatings.
Mechanism of Action
The mechanism of action of 1-aminoundecane-1-thiol involves its ability to form strong bonds with metal surfaces through the thiol group, while the amino group can interact with various biological molecules. This dual functionality allows it to serve as a linker or stabilizer in various applications .
Comparison with Similar Compounds
- 6-Aminohexane-1-thiol
- 8-Aminooctane-1-thiol
- 11-Mercaptoundecanoic acid
Comparison: 1-Aminoundecane-1-thiol is unique due to its longer aliphatic chain, which provides greater flexibility and stability in forming SAMs compared to shorter-chain analogs like 6-aminohexane-1-thiol and 8-aminooctane-1-thiol. Additionally, the presence of both amino and thiol groups allows for versatile applications in various fields .
Properties
CAS No. |
511538-13-9 |
|---|---|
Molecular Formula |
C11H25NS |
Molecular Weight |
203.39 g/mol |
IUPAC Name |
1-aminoundecane-1-thiol |
InChI |
InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3 |
InChI Key |
PJHWBEFCLFGUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


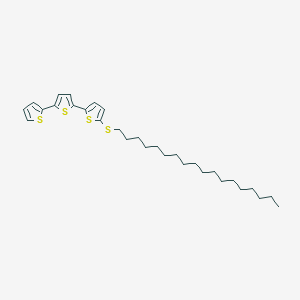
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
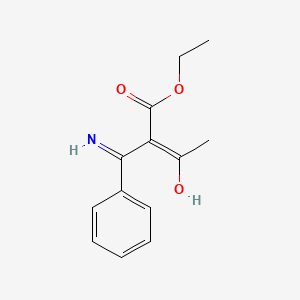
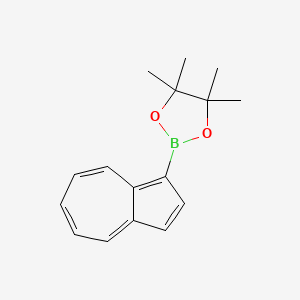
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
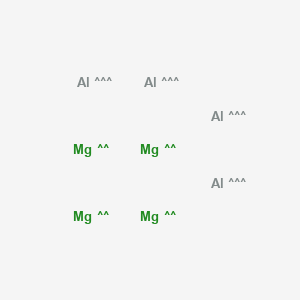
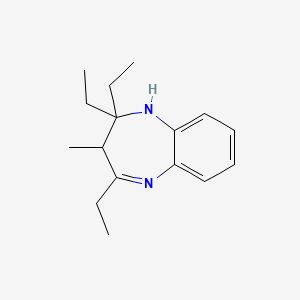
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
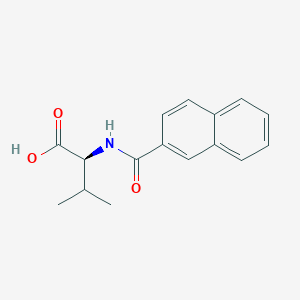
methanone](/img/structure/B14238617.png)
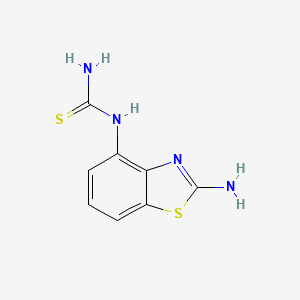
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
